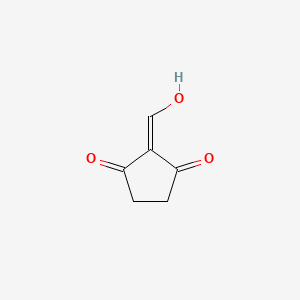
2-(Hydroxymethylidene)cyclopentane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethylidene)cyclopentane-1,3-dione is an organic compound with the molecular formula C6H6O3 It is a derivative of cyclopentane-1,3-dione, where a hydroxymethylidene group is attached to the second carbon of the cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethylidene)cyclopentane-1,3-dione can be achieved through several methods. One common approach involves the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid . This reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and catalytic hydrogenation can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, as well as scaling up the process to meet demand.
化学反应分析
Types of Reactions
2-(Hydroxymethylidene)cyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxymethylidene group can participate in substitution reactions, leading to the formation of various substituted cyclopentane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
2-(Hydroxymethylidene)cyclopentane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Hydroxymethylidene)cyclopentane-1,3-dione involves its interaction with various molecular targets and pathways. The hydroxymethylidene group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its mechanism of action are necessary to fully understand its effects.
相似化合物的比较
Similar Compounds
1,3-Cyclopentanedione: A structural isomer with similar reactivity but different substitution patterns.
2-Methylcyclopentane-1,3-dione: Another derivative with a methyl group instead of a hydroxymethylidene group.
Uniqueness
2-(Hydroxymethylidene)cyclopentane-1,3-dione is unique due to the presence of the hydroxymethylidene group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications and research studies.
属性
CAS 编号 |
447403-26-1 |
|---|---|
分子式 |
C6H6O3 |
分子量 |
126.11 g/mol |
IUPAC 名称 |
2-(hydroxymethylidene)cyclopentane-1,3-dione |
InChI |
InChI=1S/C6H6O3/c7-3-4-5(8)1-2-6(4)9/h3,7H,1-2H2 |
InChI 键 |
JIJFZDYLAGDDPN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C(=CO)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















